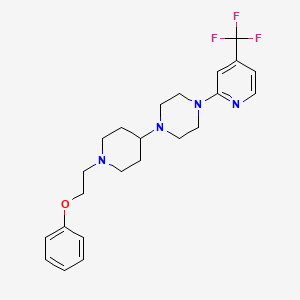

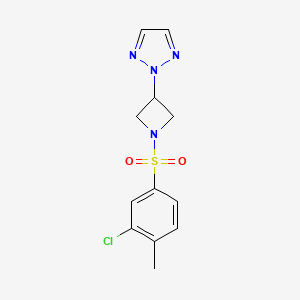

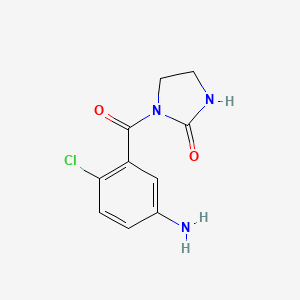

1-(1-(2-Phenoxyethyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperazine compounds often involves multi-step processes including the formation of reactive intermediates. For example, a study on the genotoxicity of a similar compound highlighted the importance of metabolic bioactivation and identified reactive intermediates such as glyoxal, potentially leading to genotoxicity. Modifications on the piperazine ring were suggested to mitigate these pathways, retaining inhibitory potency while avoiding genotoxic effects (Gunduz et al., 2018).

Molecular Structure Analysis

Molecular structure analysis includes investigations through crystallography and density functional theory (DFT) calculations. For instance, a study on a class of nitrogenous compounds revealed insights into their molecular structures using X-ray diffraction and DFT, enhancing understanding of their physicochemical properties (Ban et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can lead to various bioactive molecules. A notable study synthesized derivatives with potential antimalarial properties, highlighting the significance of specific functional groups for activity (Mendoza et al., 2011).

Aplicaciones Científicas De Investigación

G Protein-Biased Dopaminergics Discovery A study by Möller et al. (2017) explores the synthesis of high-affinity dopamine receptor partial agonists through the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core. This structural modification led to compounds that preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, showcasing potential for novel therapeutics in treating psychotic disorders (Möller et al., 2017).

Antitumor Activity of Bis-Indole Derivatives Research by Andreani et al. (2008) investigated compounds with two indole systems separated by a heterocycle, such as pyridine or piperazine, for their antitumor activity. These compounds demonstrated significant activity against human cancer cell lines, emphasizing the importance of the heterocyclic bridge in enhancing biological activity (Andreani et al., 2008).

Adenosine A2a Receptor Antagonists for Parkinson's Disease Vu et al. (2004) focused on the development of piperazine derivatives as potent and selective adenosine A2a receptor antagonists. These compounds have shown oral activity in rodent models of Parkinson's disease, highlighting the therapeutic potential of such structural frameworks in neurodegenerative disease treatment (Vu et al., 2004).

Synthesis and Biological Action of 1-Aminomethyl Derivatives A study by Pitucha et al. (2005) synthesized aminomethyl derivatives of triazoline compounds and evaluated their antibacterial activities. This research underscores the utility of incorporating piperazine derivatives to develop compounds with potential antibacterial properties (Pitucha et al., 2005).

Metabolism and Antineoplastic Activity of Flumatinib Gong et al. (2010) identified the main metabolic pathways of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study demonstrated that the parent drug was the predominant form in human plasma, providing insights into the drug's metabolism and potential pharmacological applications (Gong et al., 2010).

Propiedades

IUPAC Name |

1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F3N4O/c24-23(25,26)19-6-9-27-22(18-19)30-14-12-29(13-15-30)20-7-10-28(11-8-20)16-17-31-21-4-2-1-3-5-21/h1-6,9,18,20H,7-8,10-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBYWCQDHOHSGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-Bromo-4-fluorophenyl)(cyano)amino]methyl}-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B2498790.png)

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2498794.png)

![3-[1-(4-Bromobenzoyl)piperidin-4-yl]-4-methylisoxazol-5-amine](/img/structure/B2498796.png)